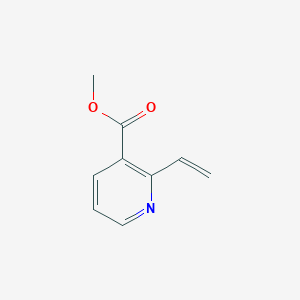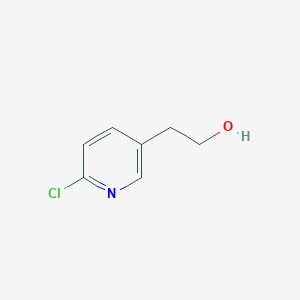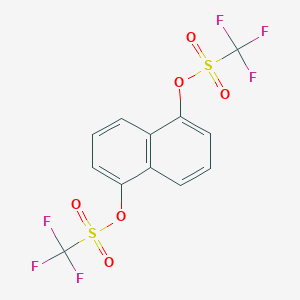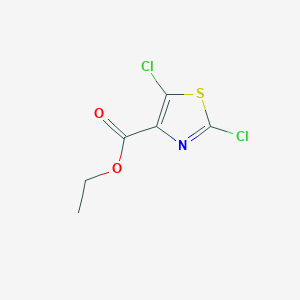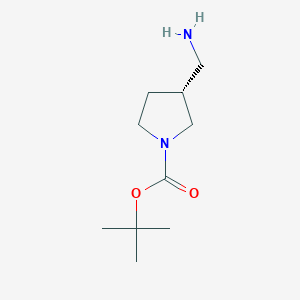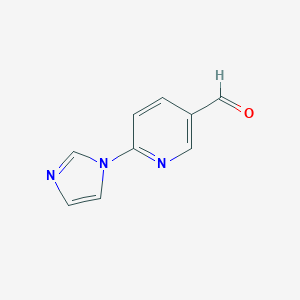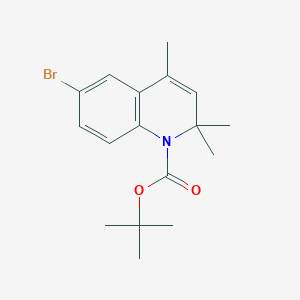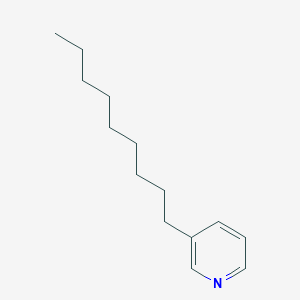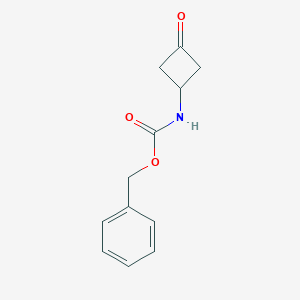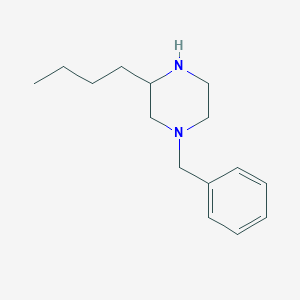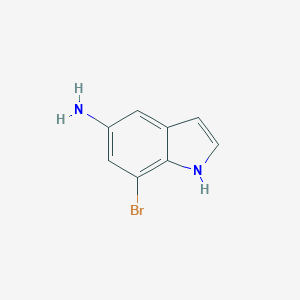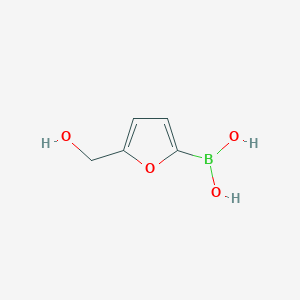
(5-(Hydroxymethyl)furan-2-yl)boronsäure
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(5-(Hydroxymethyl)furan-2-yl)boronic acid is an organic compound with the chemical formula C6H7BO4. It is a colorless crystalline solid that is soluble in many organic solvents such as alcohol and ether
Wissenschaftliche Forschungsanwendungen
(5-(Hydroxymethyl)furan-2-yl)boronic acid has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of various organic compounds.
Biology: This compound is utilized in the study of biological processes and as a reagent in biochemical assays.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
(5-(Hydroxymethyl)furan-2-yl)boronic acid can be synthesized through several methods. One common approach involves the reaction of furan-2-ylmethanol with boronic acid under specific conditions. The reaction typically requires a catalyst and is carried out under controlled temperature and pressure to ensure high yield and purity .
Industrial Production Methods
In industrial settings, the production of (5-(Hydroxymethyl)furan-2-yl)boronic acid often involves large-scale chemical reactors and advanced purification techniques. The process is optimized to maximize efficiency and minimize waste, ensuring that the compound meets the required standards for various applications .
Analyse Chemischer Reaktionen
Types of Reactions
(5-(Hydroxymethyl)furan-2-yl)boronic acid undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form various oxidation products.
Reduction: It can be reduced under specific conditions to yield different reduced forms.
Substitution: The hydroxymethyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts for substitution reactions. The conditions for these reactions vary depending on the desired product and the specific reaction mechanism .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation of (5-(Hydroxymethyl)furan-2-yl)boronic acid can yield furan-2-carboxylic acid, while reduction can produce furan-2-ylmethanol .
Wirkmechanismus
The mechanism by which (5-(Hydroxymethyl)furan-2-yl)boronic acid exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes and other proteins, modulating their activity and influencing various biochemical pathways. This interaction is often mediated by the boronic acid group, which can form reversible covalent bonds with target molecules .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Furan-2-ylboronic acid
- (5-Methylfuran-2-yl)boronic acid
- (5-Formylfuran-2-yl)boronic acid
Uniqueness
(5-(Hydroxymethyl)furan-2-yl)boronic acid is unique due to the presence of the hydroxymethyl group, which imparts distinct chemical properties and reactivity. This makes it particularly useful in specific applications where other similar compounds may not be as effective .
Eigenschaften
IUPAC Name |
[5-(hydroxymethyl)furan-2-yl]boronic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7BO4/c7-3-4-1-2-5(10-4)6(8)9/h1-2,7-9H,3H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGQIZKAAYUGHIR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(O1)CO)(O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7BO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80402563 |
Source


|
| Record name | (5-(Hydroxymethyl)furan-2-yl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80402563 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
141.92 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1256355-56-2 |
Source


|
| Record name | (5-(Hydroxymethyl)furan-2-yl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80402563 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
